molecular formula C12H17N B1438923 N-(cyclopropylmethyl)-4-ethylaniline CAS No. 1156164-78-1

N-(cyclopropylmethyl)-4-ethylaniline

Cat. No.: B1438923
CAS No.: 1156164-78-1
M. Wt: 175.27 g/mol
InChI Key: KPSULWYVAMOJLW-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-4-ethylaniline is a chemical compound with the molecular formula C12H17N and a molecular weight of 175.3 g/mol . Its structure features an aniline core substituted with a 4-ethyl group and an N-(cyclopropylmethyl) side chain . The compound is identified by CAS Number 1156164-78-1 . While specific pharmacological and application data for this exact molecule is limited in the public scientific literature, its structure is of significant research interest. The scaffold is similar to compounds explored in medicinal chemistry, particularly in the development of synthetic ligands . The presence of the cyclopropylmethyl group is a notable feature in certain classes of pharmaceuticals, suggesting potential value for researchers investigating structure-activity relationships in novel synthetic compounds . This product is provided for research purposes as a chemical building block or intermediate for further chemical synthesis and investigation. It is not for diagnostic or therapeutic use. Researchers can access the compound's SMILES notation (CCC1=CC=C(C=C1)NCC2CC2) and other structural identifiers for computational and experimental studies .

Properties

IUPAC Name

N-(cyclopropylmethyl)-4-ethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-2-10-5-7-12(8-6-10)13-9-11-3-4-11/h5-8,11,13H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSULWYVAMOJLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation Using Cyclopropylmethyl Bromide

A classical method involves the nucleophilic substitution reaction of 4-ethylaniline with cyclopropylmethyl bromide under basic conditions. For example, in a related synthesis (patent CN1651379A), a similar cyclopropylmethyl ether intermediate was prepared by reacting cyclopropylmethyl bromide with a phenolic compound in the presence of sodium hydride in N,N-dimethylformamide (DMF) solvent, heated to 60-70°C for 8 hours, yielding high purity products (~87.9% yield) after workup and distillation.

While this example is for a phenol derivative, the alkylation principle applies similarly to aniline derivatives like 4-ethylaniline. The reaction requires careful control of temperature and stoichiometry to avoid over-alkylation or side reactions.

Reductive Amination Using Cyclopropyl Aldehyde

A more modern and industrially preferred method is reductive amination, where 4-ethylaniline or its nitro precursor is reacted with cyclopropyl aldehyde under catalytic hydrogenation conditions in the presence of acid and a catalyst (e.g., Pd/C or Raney Nickel).

  • According to patent CN114591192B, the process involves a one-pot two-step reaction combining nitro reduction and amino alkylation by catalytic hydrogenation. The reaction is conducted at 30-150°C and 0.2-5.0 MPa hydrogen pressure, with acid and catalyst present to facilitate both reduction and alkylation, yielding N-(cyclopropylmethyl)-4-ethylaniline with high purity and yield.

  • The molar ratios and conditions are optimized for industrial scalability: molar ratio of the aniline precursor to cyclopropyl aldehyde is about 1:0.5-3; acid and catalyst loadings are controlled to minimize impurities.

This method reduces post-reaction purification steps, lowers cost, and improves environmental friendliness compared to classical alkylation.

Zinc-Mediated Reductive Alkylation

Another patented method (US10844005B1) describes the reaction of a substituted aniline compound with cyclopropyl formaldehyde in the presence of metallic zinc and acid, carried out at 35-80°C in solvents such as ethyl acetate, butyl acetate, diethyl ether, or dichloromethane. This method offers:

  • Mild reaction conditions
  • Short reaction times
  • High yields
  • Simple post-reaction workup due to fewer impurities

The reaction involves the in situ formation of an iminium intermediate followed by reduction to the N-(cyclopropylmethyl) aniline product.

Comparative Data Table of Preparation Methods

Method Key Reagents and Conditions Yield (%) Reaction Time Advantages Disadvantages
Alkylation with cyclopropylmethyl bromide 4-ethylaniline, cyclopropylmethyl bromide, NaH, DMF, 60-70°C, 8 h ~88 8 h High purity, straightforward Requires strong base, longer time
Catalytic hydrogenation (one-pot) Nitro precursor, cyclopropyl aldehyde, acid, catalyst, 30-150°C, 0.2-5 MPa H2, 8-20 h High (>90) 8-20 h One-pot, fewer impurities, industrially scalable Requires high pressure equipment
Zinc-mediated reductive alkylation Aniline derivative, cyclopropyl formaldehyde, Zn, acid, 35-80°C, ester/ether solvents High Short (few hours) Mild conditions, simple operation Use of metal zinc, solvent handling

Research Findings and Notes

  • The reductive amination approach (hydrogenation) is preferred industrially due to its efficiency and cleaner reaction profile, minimizing side products and simplifying purification.

  • Zinc-mediated reductive alkylation provides a cost-effective alternative to expensive boron reagents or trifluoroacetic acid catalysts, with fewer by-products and higher yields.

  • Classical alkylation methods using cyclopropylmethyl halides are effective but involve harsher conditions and longer reaction times, with potential issues in controlling selectivity and side reactions.

  • The choice of solvent significantly impacts reaction efficiency; polar aprotic solvents like DMF are common in alkylation, while esters and ethers are preferred in reductive methods for better solubility and ease of separation.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-4-ethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted aniline derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry Applications

N-(cyclopropylmethyl)-4-ethylaniline has been investigated for its potential therapeutic effects, particularly in the treatment of central nervous system (CNS) disorders. The compound's structure allows it to interact with various neurotransmitter systems, making it a candidate for developing drugs targeting conditions such as anxiety, depression, and schizophrenia.

Case Study: CNS Activity

A patent (US5273975A) describes compounds similar to this compound that exhibit CNS activity. These compounds have been shown to be effective in treating conditions like schizophrenia and Parkinson's disease by modulating neurotransmitter activity, particularly through serotonin receptors .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical pathways, often involving N-demethylation processes. Research indicates that derivatives of this compound may exhibit enhanced biological activity compared to their parent compounds.

Table 1: Synthesis Pathways

MethodDescriptionYield
N-DemethylationUsing vinyl chloroformate as a reagentUp to 91%
Hydrazine-mediated cleavageMild conditions for carbamate intermediates79% yield

Material Science Applications

In addition to its medicinal properties, this compound has potential applications in materials science, particularly in the development of organic semiconductors and polymers.

Case Study: Organic Electronics

Research has shown that compounds with similar structures can be utilized as hole transport materials in organic light-emitting diodes (OLEDs). The unique electronic properties of such anilines contribute to improved efficiency and stability in OLED applications .

Environmental Considerations

The environmental impact of chemical compounds is increasingly scrutinized. This compound's derivatives have been evaluated for their stability and degradation pathways in environmental settings. Understanding these factors is crucial for assessing the safety and regulatory compliance of new chemical entities.

Table 2: Environmental Stability Data

CompoundHalf-life (days)Degradation Products
This compound30Non-toxic metabolites
Related anilines15-45Varies by substituent

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-4-ethylaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyclopropylmethyl group can influence the compound’s binding affinity and specificity, while the ethyl group on the benzene ring can affect its overall hydrophobicity and reactivity. These interactions can modulate various molecular pathways, leading to desired biological effects .

Comparison with Similar Compounds

Substituent Effects on the Aniline Core
Compound Name Substituent on Aniline Nitrogen Substituent Key Properties/Applications
N-(Cyclopropylmethyl)-4-ethylaniline 4-Ethyl Cyclopropylmethyl High lipophilicity; limited commercial availability
N-Methyl-4-ethylaniline 4-Ethyl Methyl Intermediate in deazaflavin synthesis; synthesized via formylation and LiAlH4 reduction
N-Benzyl-4-(2,2-diphenylethenyl)-N-ethylaniline 4-(2,2-Diphenylethenyl) Benzyl + Ethyl Potential fluorescence applications; complex synthesis
N-Nitroso-N-ethylaniline None Ethyl + Nitroso Carcinogenic nitrosamine; environmental contaminant

Key Observations :

  • 4-Ethyl substitution on the aromatic ring modulates electron density, affecting reactivity in electrophilic substitution reactions. This contrasts with nitroso derivatives (e.g., N-Nitroso-N-ethylaniline), where the nitroso group dominates reactivity and toxicity .

Biological Activity

N-(Cyclopropylmethyl)-4-ethylaniline is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an aromatic amine characterized by the presence of a cyclopropylmethyl group and an ethyl substituent on the aniline ring. Its structure can be represented as follows:

C1H1NC3H5C6H4C2H5\text{C}_1\text{H}_1\text{N}-\text{C}_3\text{H}_5-\text{C}_6\text{H}_4-\text{C}_2\text{H}_5

This compound's unique structure may contribute to its biological activity, particularly in modulating receptor interactions.

1. Receptor Interaction

Research indicates that compounds similar to this compound may exhibit significant interaction with various receptors, particularly histamine receptors. Histamine receptors (H1, H2, H3, and H4) are G protein-coupled receptors involved in numerous physiological processes, including immune response and neurotransmission. For instance, antagonists of H1R are used to treat allergic reactions and have shown anti-inflammatory properties .

2. Antineoplastic Potential

The compound's structural analogs have been investigated for their antineoplastic (anti-cancer) properties. Alkylating agents, which include various anilines, have demonstrated efficacy in inhibiting tumor growth by damaging DNA in cancer cells . The potential for this compound to act as an alkylating agent warrants further investigation.

Case Studies and Experimental Data

Several studies have explored the biological activity of related compounds:

  • Histamine Receptor Antagonism : A study highlighted the role of histamine receptor antagonists in managing inflammatory conditions. Compounds that inhibit H1R can reduce symptoms associated with allergic responses .
  • Alkylating Agents : Comparative studies on alkylating agents revealed that structurally diverse compounds could exhibit varying degrees of toxicity and therapeutic efficacy against different cancer types .
  • CNS Activity : Some derivatives of cyclopropylmethyl amines have been identified with central nervous system (CNS) activity, suggesting potential applications in treating CNS disorders such as anxiety and depression .

Data Tables

Biological Activity Mechanism References
Histamine Receptor AntagonismInhibition of H1R
Antineoplastic ActivityDNA alkylation leading to cell death
CNS ActivityModulation of neurotransmitter release

Q & A

Basic: What synthetic routes are recommended for preparing N-(cyclopropylmethyl)-4-ethylaniline, and how can reaction progress be monitored?

Answer:
The compound can be synthesized via nucleophilic substitution or reductive amination. A validated approach involves reacting 4-ethylaniline with cyclopropylmethyl bromide in the presence of a base (e.g., NaH) in anhydrous DMF at 60–80°C . Reaction progress should be monitored using thin-layer chromatography (TLC) with silica gel plates (hexane:ethyl acetate, 4:1) and visualized under UV light. Intermediate purification via column chromatography (silica gel, gradient elution) is recommended. Confirm final product identity using 1H-NMR^1 \text{H-NMR} (e.g., δ 1.2–1.4 ppm for cyclopropane protons) and LCMS (expected [M+H]+^+ = 190.2) .

Basic: Which analytical techniques are most effective for characterizing this compound and its derivatives?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H^1 \text{H}- and 13C-NMR^{13} \text{C-NMR} resolve structural features like cyclopropane (δ 0.5–1.5 ppm) and ethyl/aromatic protons (δ 6.5–7.2 ppm). Multiplicity patterns confirm substitution .
  • Liquid Chromatography-Mass Spectrometry (LCMS): Validates molecular weight and detects impurities (e.g., unreacted starting materials) .
  • High-Resolution Mass Spectrometry (HRMS): Confirms exact mass (e.g., C12_{12}H17_{17}N requires 175.1361 g/mol) .

Advanced: How can researchers address conflicting reaction yields in multi-step syntheses of this compound derivatives?

Answer:
Yield discrepancies often arise from side reactions (e.g., over-alkylation) or purification inefficiencies. For example, in a multi-step synthesis, the final amidation step may yield 31% due to steric hindrance . Mitigation strategies include:

  • Optimizing reaction stoichiometry: Use a 1.2:1 molar ratio of cyclopropylmethyl halide to 4-ethylaniline to minimize di-alkylation .
  • Temperature control: Lower temperatures (e.g., 0°C) reduce side reactions during alkylation .
  • Purification: Employ flash chromatography or preparative HPLC for intermediates with polar functional groups .

Advanced: What strategies optimize the introduction of cyclopropylmethyl groups into aromatic amines?

Answer:
Cyclopropylmethyl groups enhance metabolic stability and bioavailability. Key strategies include:

  • Reductive amination: React 4-ethylaniline with cyclopropanecarbaldehyde under H2_2 (1 atm) with Pd/C catalyst in ethanol (60°C, 12 hr) .
  • Mitsunobu reaction: Use DIAD and PPh3_3 to couple cyclopropanemethanol with 4-nitroaniline, followed by nitro reduction .
  • Inert conditions: Conduct reactions under N2_2 to prevent oxidation of the cyclopropane ring .

Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for pesticidal applications?

Answer:
SAR studies focus on substituent effects:

  • Electron-withdrawing groups (e.g., trifluoromethyl) enhance pesticidal activity by increasing electrophilicity .
  • Meta-substitution on the aromatic ring improves binding to insect GABA receptors (e.g., 100% mortality in Plutella xylostella at 1 mg/L) .
  • Oxadiazole rings (e.g., 1,2,4-oxadiazol-3-yl) improve stability and bioavailability .

Methodological: What are the best practices for reproducing synthetic procedures under inert conditions?

Answer:

  • Equipment: Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., Grignard reactions) .
  • Solvent drying: Pre-treat solvents (e.g., THF over Na/benzophenone) to ≤10 ppm H2_2O .
  • Gas purging: Bubble N2_2 through the reaction mixture for 30 min before heating .
  • Monitoring: Track O2_2 levels with inline sensors during large-scale syntheses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(cyclopropylmethyl)-4-ethylaniline
Reactant of Route 2
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N-(cyclopropylmethyl)-4-ethylaniline

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